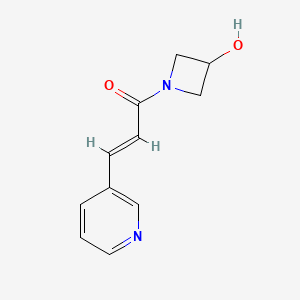
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Azetidine Derivatives in Nucleoside Analogs : Azetidine derivatives, closely related to the compound , have been synthesized as potential antiviral agents. These compounds, designed as analogs of oxetanocin-A, were synthesized with the aim of evaluating their antiviral activity, although they did not show significant activity in cell culture tests (Hosono et al., 1994).
Elastase Inhibitors : Azetidin-2-ones, chemically related to the query compound, have been prepared and evaluated as potential inhibitors of porcine pancreatic elastase (PPE). These compounds behaved as transient inhibitors of the enzyme, providing insights into the development of therapeutic agents targeting elastases (Beauve et al., 1999).
Renin Inhibition for Hypertension : A study synthesized a series of compounds derived from a pyridin-3-ylpropionic acid moiety combined with a hydroxyethylene isostere, showing potent inhibitory activity against human renin, a target for hypertension treatment. These findings underscore the therapeutic potential of structurally related compounds in managing hypertension (Bradbury et al., 1990).
Biological Interactions and Applications
Complexation with Metal Ions : Research on the interaction of similar compounds with metal ions like copper(II) and cadmium(II) has led to the synthesis of complexes with potential applications in catalysis and material science. These studies also include docking studies to investigate the interaction of synthesized compounds with biomolecules, highlighting their potential in drug design and biomolecular engineering (Mardani et al., 2019).
Xanthine Oxidoreductase Inhibition : A novel compound, FYX-051, showed potent inhibitory activity against xanthine oxidoreductase, an enzyme involved in uric acid production. This suggests potential applications of structurally related compounds in the treatment of hyperuricemia or gout (Matsumoto et al., 2011).
Propiedades
IUPAC Name |
(E)-1-(3-hydroxyazetidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-13(8-10)11(15)4-3-9-2-1-5-12-6-9/h1-6,10,14H,7-8H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLIKSROOSWVPC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



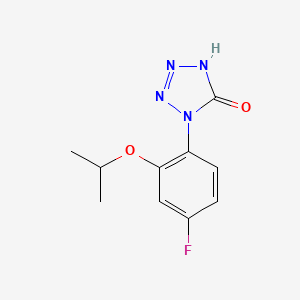
![6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1489703.png)
![1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B1489704.png)
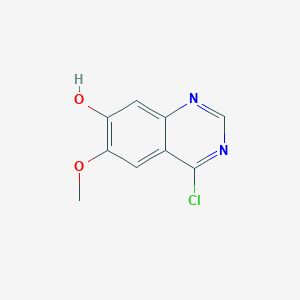
![1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/no-structure.png)
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)
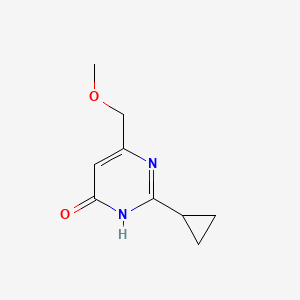
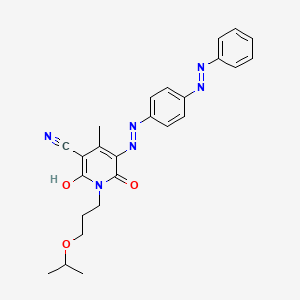
![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
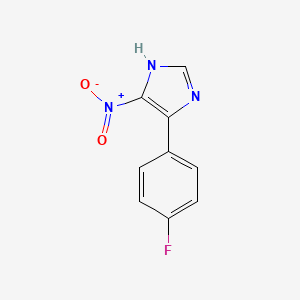
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)
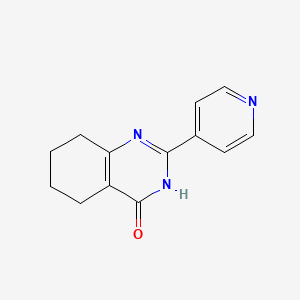
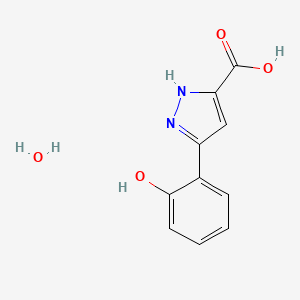
![7-Aminotetrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1489719.png)